molecular formula C10H17NO2 B13064033 3,5-Heptanedione, 4-[(dimethylamino)methylene]- CAS No. 88301-99-9

3,5-Heptanedione, 4-[(dimethylamino)methylene]-

Cat. No.: B13064033
CAS No.: 88301-99-9
M. Wt: 183.25 g/mol
InChI Key: ABJYRKKLICAUMP-UHFFFAOYSA-N
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Description

3,5-Heptanedione, 4-[(dimethylamino)methylene]- is an organic compound with the molecular formula C10H17NO2 It is a derivative of heptanedione, where a dimethylamino group is attached to the methylene carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Heptanedione, 4-[(dimethylamino)methylene]- typically involves the reaction of 3,5-heptanedione with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of 3,5-Heptanedione, 4-[(dimethylamino)methylene]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize the efficiency of the process, and the final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

3,5-Heptanedione, 4-[(dimethylamino)methylene]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

3,5-Heptanedione, 4-[(dimethylamino)methylene]- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Heptanedione, 4-[(dimethylamino)methylene]- involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Heptanedione, 4-[(dimethylamino)methylene]- is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties.

Properties

CAS No.

88301-99-9

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

4-(dimethylaminomethylidene)heptane-3,5-dione

InChI

InChI=1S/C10H17NO2/c1-5-9(12)8(7-11(3)4)10(13)6-2/h7H,5-6H2,1-4H3

InChI Key

ABJYRKKLICAUMP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(=CN(C)C)C(=O)CC

Origin of Product

United States

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